(2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
(2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a metabolite that has been identified as a biomarker for certain parasitic infections, particularly Onchocerca volvulus, which causes river blindness . This compound is formed through the glucuronidation of N-acetyltyramine, a process that increases its solubility and facilitates its excretion from the body.
Mechanism of Action
Target of Action
N-Acetyltyramine Glucuronide is a metabolite derived from the neurotransmitter tyramine . It has been identified as a specific biomarker for the filarial nematode Onchocerca volvulus
Mode of Action
It is known that the compound is a derivative of the neurotransmitter tyramine . Neurotransmitters play a crucial role in transmitting signals across nerve synapses, influencing various physiological processes.
Biochemical Pathways
N-Acetyltyramine Glucuronide is part of the glucuronidation pathway, a major phase II metabolic pathway in the body . Glucuronidation involves the addition of a glucuronic acid moiety to xenobiotics and endobiotics, making them more water-soluble and easier to excrete . N-Acetyltyramine Glucuronide, as a glucuronide conjugate, is likely involved in this detoxification process.
Pharmacokinetics
Glucuronides are generally known to be important in the detoxification and elimination of drugs . They are typically excreted in urine and bile .
Result of Action
It is known that n-acetyltyramine glucuronide is a biomarker for onchocerca volvulus infection . This suggests that the compound may play a role in the body’s response to this infection.
Action Environment
It is known that the compound is stable and ideally suited for use in tropical settings .
Biochemical Analysis
Biochemical Properties
N-Acetyltyramine Glucuronide is a glucuronide of N-acetyltyramine, a neurotransmitter-derived secretion metabolite from O. volvulus . The regulation of this tyramine neurotransmitter was found to be linked to patient disease infection
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability characteristics of N-Acetyltyramine Glucuronide have been investigated and shown to be ideally suited for use in tropical settings . Information on the product’s degradation and long-term effects on cellular function observed in in vitro or in vivo studies is limited.
Metabolic Pathways
N-Acetyltyramine Glucuronide is involved in the metabolic pathways of the filarial nematode O. volvulus
Transport and Distribution
It is known that the compound can be detected in the urine of infected individuals , suggesting that it may be transported and distributed through the body’s fluid systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves the enzymatic glucuronidation of N-acetyltyramine. This process can be carried out using liver microsomes or recombinant enzymes that express UDP-glucuronosyltransferases (UGTs). The reaction conditions often include a buffer solution, the presence of UDP-glucuronic acid as a glucuronide donor, and optimal pH and temperature settings to ensure enzyme activity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bioreactors where the enzymatic reaction is optimized for high yield. The use of immobilized enzymes on magnetic beads has been explored to enhance the efficiency and reusability of the enzymes .
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety. Oxidation reactions may involve the formation of quinones or other oxidized derivatives .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products Formed
Hydrolysis: N-Acetyltyramine and glucuronic acid.
Oxidation: Various oxidized derivatives of N-Acetyltyramine.
Scientific Research Applications
(2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-Acetyltyramine: The parent compound, which undergoes glucuronidation to form (2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.
N-Acetyltryptamine: Another acetylated amine that undergoes similar metabolic processes.
Phenyl-β-D-glucuronide: A structurally similar glucuronide conjugate used in various metabolic studies.
Uniqueness
This compound is unique due to its specific role as a biomarker for Onchocerca volvulus infection. Its formation and excretion patterns provide valuable insights into the body’s response to parasitic infections and its detoxification mechanisms .
Properties
IUPAC Name |
(2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO8/c1-8(18)17-7-6-9-2-4-10(5-3-9)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h2-5,11-14,16,19-21H,6-7H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAQSNRNVPNZJX-AKFOCJAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCC1=CC=C(C=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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